

Application Notes and Protocols for CAY10746

Administration in Animal Models

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Compound of Interest

Compound Name: CAY10746

Cat. No.: B10821377

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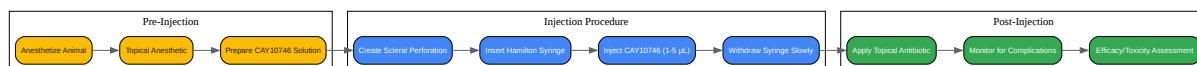
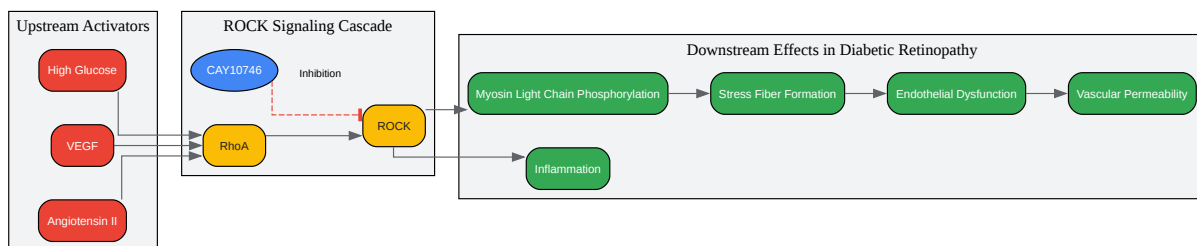
These application notes provide a comprehensive overview of the current understanding of **CAY10746** administration in animal models, with a focus on its potential application in diabetic retinopathy research. The information is compiled from publicly available technical data and related studies on Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.

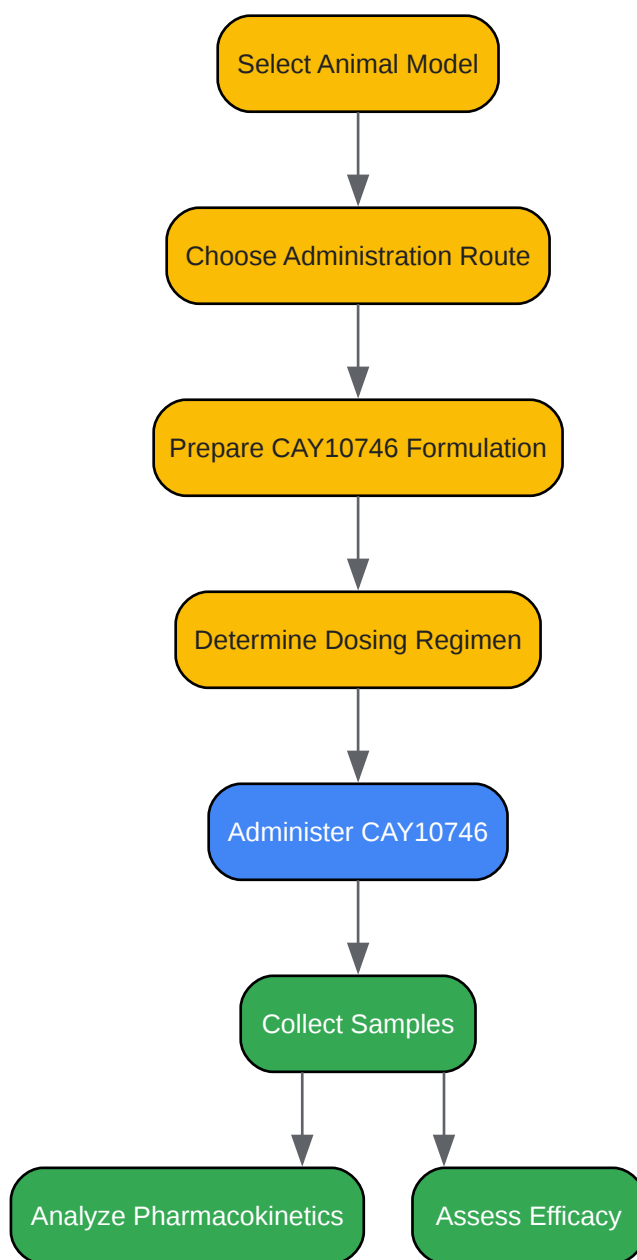
Introduction to CAY10746

CAY10746 is a selective inhibitor of Rho kinase (ROCK), with potent inhibitory activity against both ROCK I and ROCK II isoforms (IC₅₀ values of 0.014 μ M and 0.003 μ M, respectively)[1]. The ROCK signaling pathway is implicated in various cellular processes, including smooth muscle contraction, cell adhesion and motility, and actin cytoskeleton organization. Dysregulation of the ROCK pathway has been linked to the pathogenesis of several diseases, including diabetic retinopathy[2][3]. In vitro and ex vivo studies have demonstrated that **CAY10746** can inhibit ROCK kinase activity, suppress endothelial cell migration, and protect retinal neurons from high glucose-induced stress, suggesting its therapeutic potential for diabetic retinopathy[1].

Signaling Pathway of ROCK in Diabetic Retinopathy

Diabetic retinopathy is characterized by microvascular damage, increased vascular permeability, and neovascularization. The ROCK signaling pathway is a key contributor to these pathological changes.





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